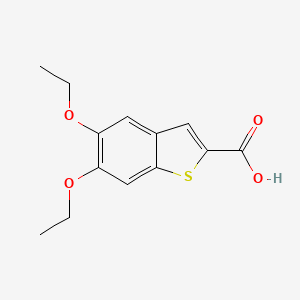









|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:13]=[C:14]([SH:18])[C:15]([OH:17])=[O:16])[CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[CH3:2].O1CCOCC1.II.S(=O)(O)[O-].[Na+]>O>[CH2:1]([O:3][C:4]1[C:9]([O:10][CH2:11][CH3:12])=[CH:8][C:7]2[S:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][C:6]=2[CH:5]=1)[CH3:2] |f:3.4|
|


|
Name
|
β-(3,4-diethoxyphenyl)-α-mercaptoacrylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C=C(C=CC1OCC)C=C(C(=O)O)S
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
To the solution were added 2.74 g
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated at 60°-70° C. for 22 hours
|
|
Duration
|
22 h
|
|
Type
|
ADDITION
|
|
Details
|
The reaction was then poured into 550 ml
|
|
Type
|
FILTRATION
|
|
Details
|
The crude product was collected by filtration
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in approximately 15 ml
|
|
Type
|
ADDITION
|
|
Details
|
The alkaline solution was treated with decolorizing carbon
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to stand at refrigerator temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting pink crystals were collected
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in water
|
|
Type
|
ADDITION
|
|
Details
|
Dilute hydrochloric acid was added
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting precipitate was collected
|
|
Type
|
CUSTOM
|
|
Details
|
to give 0.59 g
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC=1C(=CC2=C(C=C(S2)C(=O)O)C1)OCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |